molecular formula C9H16N2O2 B2505522 1-Methyl-3-morpholinopyrrolidin-2-one CAS No. 1862357-07-0

1-Methyl-3-morpholinopyrrolidin-2-one

Cat. No.: B2505522
CAS No.: 1862357-07-0
M. Wt: 184.239
InChI Key: HGWIMAGTAVEUBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-3-morpholinopyrrolidin-2-one is a nitrogen-containing heterocyclic compound. It is a derivative of pyrrolidin-2-one, where the nitrogen atom is substituted with a methyl group and a morpholine ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

It’s worth noting that pyrrolidin-2-ones, a class of compounds to which 1-methyl-3-morpholinopyrrolidin-2-one belongs, have been used in the synthesis of various alkaloids . Alkaloids are a group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. They have a wide range of pharmacological activities and can interact with a variety of targets in the body.

Mode of Action

Compounds containing a pyrrolidin-2-one fragment have been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors . This suggests that this compound may interact with its targets in a similar manner, leading to changes in cellular function.

Biochemical Pathways

It’s known that pyrrolidin-2-ones are used in the synthesis of various alkaloids , which can affect a wide range of biochemical pathways depending on their specific structures and targets.

Pharmacokinetics

The physicochemical properties of pyrrolidin-2-one scaffolds can be manipulated by adjustment of polarity, lipophilicity, and hydrogen bonding, which could potentially influence the bioavailability of this compound .

Result of Action

Given that pyrrolidin-2-ones are used in the synthesis of various alkaloids , it’s plausible that this compound could have a range of effects depending on the specific targets it interacts with.

Action Environment

It’s known that the physicochemical properties of a compound, including its solubility and stability, can be influenced by factors such as ph, temperature, and the presence of other substances .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-morpholinopyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrrolidin-2-ones and pyrroles, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

1-Methyl-3-morpholinopyrrolidin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical reactivity and biological properties compared to its analogs.

Properties

IUPAC Name

1-methyl-3-morpholin-4-ylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-10-3-2-8(9(10)12)11-4-6-13-7-5-11/h8H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWIMAGTAVEUBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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